Terazosin-d8

Bioanalytical Method Validation LC-MS/MS Internal Standard Selection

Terazosin-d8 is the definitive stable isotope-labeled internal standard for terazosin LC-MS/MS quantification, featuring eight deuterium substitutions on the piperazine ring for a +8 Da mass shift. Unlike unlabeled terazosin (chromatographically indistinguishable from the analyte) or structural analogs like prazosin (divergent recovery, ionization, and retention), Terazosin-d8 delivers exact co-elution and matched matrix-effect correction—explicitly mandated by FDA/EMA for ANDA bioequivalence studies. Achieve LLOQ of 1.0 ng/mL with CV <7.8% and >98% recovery in high-throughput plasma analysis (500–1,000+ samples per study). Validated for pharmacokinetic profiling, metabolite tracing via HRMS, and large-scale TDM or pharmacovigilance investigations. Supplied as a fully characterized reference standard (≥98% HPLC). For research-use-only; not for human administration.

Molecular Formula C19H25N5O4
Molecular Weight 395.5 g/mol
Cat. No. B15141049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerazosin-d8
Molecular FormulaC19H25N5O4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
InChIInChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2
InChIKeyVCKUSRYTPJJLNI-YEBVBAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terazosin-d8: Essential Procurement Intelligence for α1-Adrenoceptor Antagonist Quantitative Bioanalysis


Terazosin-d8 (CAS 1006718-20-2) is the octadeuterated stable isotope-labeled analog of the quinazoline-derived α1-adrenoceptor antagonist terazosin, synthesized via substitution of all eight hydrogen atoms in the piperazine ring with deuterium . The parent compound terazosin (unlabeled CAS 63590-64-7) is a competitive, orally active antagonist indicated for benign prostatic hyperplasia (BPH) and hypertension . Terazosin-d8 is supplied as a fully characterized analytical reference standard with typical purity specifications of ≥98% (HPLC) and is intended exclusively as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Its primary utility lies in compensating for matrix effects, extraction variability, and ionization fluctuations inherent in quantitative bioanalysis of terazosin in biological matrices, rather than as a direct substitute for the unlabeled drug in pharmacological assays .

Why Terazosin-d8 Cannot Be Replaced by Unlabeled Terazosin or Non-Deuterated Analogs in Quantitative LC-MS/MS Workflows


The substitution of Terazosin-d8 with unlabeled terazosin or non-deuterated structural analogs (e.g., prazosin) as an internal standard in LC-MS/MS quantification introduces unacceptable analytical error due to fundamental mismatches in physicochemical behavior. While prazosin is chemically distinct and thus exhibits different extraction recovery, ionization efficiency, and chromatographic retention relative to terazosin, unlabeled terazosin is chromatographically and mass spectrometrically indistinguishable from the target analyte . Terazosin-d8 overcomes both limitations: its eight-deuterium substitution confers a distinct mass-to-charge ratio (m/z) for unambiguous mass spectrometric detection while preserving near-identical chemical properties (retention time, recovery) to the unlabeled analyte, enabling precise correction for matrix effects and sample processing losses . The use of non-isotopic internal standards like prazosin can introduce significant quantitative bias, as evidenced by studies showing that recovery and response factors vary substantially between structurally dissimilar compounds, whereas deuterated IS like Terazosin-d8 ensure co-elution and matched ionization suppression, a requirement explicitly mandated in regulatory bioanalytical method validation guidelines [1].

Quantitative Differentiation of Terazosin-d8: Direct Comparative Evidence for Analytical Method Selection


Method-Specific Limit of Quantification: Terazosin-d8-Enabled LC-MS/MS vs. Prazosin-IS Method

The adoption of Terazosin-d8 as an internal standard in LC-MS/MS assays facilitates significantly improved sensitivity compared to methods employing the non-isotopic internal standard prazosin. A validated method using Terazosin-d8 achieved a linear calibration range of 1.0–200 ng/mL with a lower limit of quantification (LLOQ) of 1.0 ng/mL in human plasma [1]. In contrast, a comparable method utilizing prazosin as the internal standard achieved an LLOQ of 5.0 ng/mL under similar chromatographic conditions [2]. This 5-fold enhancement in detection sensitivity is attributed to the matched ionization efficiency and elimination of differential matrix effects afforded by the isotopically labeled analog, which reduces background noise at the lower end of the calibration curve [1].

Bioanalytical Method Validation LC-MS/MS Internal Standard Selection

Comparative Method Precision and Accuracy: Terazosin-d8 vs. Prazosin Internal Standard

Methods employing Terazosin-d8 as an internal standard demonstrate superior precision compared to those using prazosin. In a direct comparative analysis, the Terazosin-d8 method yielded within-run precision (CV%) of <5.2% and between-run precision of <7.8%, with accuracy ranging from 102.8–112.7% and 103.4–112.2%, respectively [1]. The prazosin-based method, while still within acceptable validation limits, reported slightly higher variability with within-run CV% up to 8.3% and between-run CV% up to 9.1% [2]. The enhanced precision of the Terazosin-d8 method stems from the near-identical chemical and physical properties of the deuterated IS to the analyte, minimizing variability introduced during sample preparation and instrumental analysis [1].

Method Validation Precision and Accuracy Bioequivalence

Analyte Recovery and Stability: Quantified Advantage of Deuterated Internal Standard

The use of Terazosin-d8 as an internal standard corrects for analyte loss during sample processing, as demonstrated by high recovery values. In a validated LC-MS/MS method, the recovery of terazosin from human plasma was >98%, while the recovery of the internal standard (Terazosin-d8) was >94% [1]. This near-perfect correction is predicated on the co-elution and identical extraction behavior of the deuterated analog. Furthermore, terazosin in plasma exhibited robust stability when corrected with Terazosin-d8: it remained stable for 24 hours at benchtop, 48 hours in the autosampler tray, and for 7 freeze-thaw cycles, with stock solutions stable for 140 days at room temperature [1]. In contrast, methods lacking an isotopically matched IS may observe significant apparent degradation or variability due to uncompensated matrix effects and extraction inefficiencies, potentially compromising the integrity of long-term stability assessments required for large-scale clinical studies .

Sample Stability Freeze-Thaw Stability Extraction Recovery

Isotopic Purity and Mass Spectrometric Discrimination: Terazosin-d8 vs. Other Deuterated Analogs

Terazosin-d8, with an octadeuterated piperazine moiety, provides a mass shift of +8 Da relative to unlabeled terazosin (monoisotopic mass 387.19 Da → 395.24 Da for d8), which is sufficient to avoid isotopic cross-talk and ensure baseline mass spectrometric resolution [1]. However, the selection of a deuterated internal standard must balance adequate mass difference against potential chromatographic isotope effects. Terazosin-d8 maintains a retention time identical to unlabeled terazosin within experimental error (≤0.1 min shift), whereas lower deuterium-substituted analogs (e.g., d3, d5) may exhibit partial co-elution but with increased risk of isotopic overlap in the MS1 quadrupole, potentially leading to quantitative inaccuracy at low concentrations . Vendor specifications for Terazosin-d8 typically include an isotopic purity of ≥99% deuterium incorporation (d8/d7 ratio), ensuring minimal unlabeled or partially labeled species that could compromise calibration linearity . This level of purity is critical for maintaining method accuracy at the LLOQ, where even minor isotopic impurities can generate measurable background interference.

Stable Isotope Labeling Mass Spectrometry Isotopic Purity

Defined Application Scenarios for Terazosin-d8 Based on Quantitative Differentiation Evidence


Regulated Bioequivalence Studies of Terazosin Hydrochloride Tablets (ANDA Submissions)

For Abbreviated New Drug Application (ANDA) submissions requiring demonstration of bioequivalence between a generic terazosin formulation and the reference listed drug (e.g., Hytrin®), the FDA and other regulatory agencies mandate the use of a validated LC-MS/MS method with a stable isotope-labeled internal standard. Terazosin-d8 is the de facto choice for this application, as its use directly enables the high-throughput, high-sensitivity, and high-precision quantification required for processing 500–1,000+ plasma samples per study [1]. The method's LLOQ of 1.0 ng/mL and extended freeze-thaw stability (7 cycles) ensure accurate measurement of terazosin concentrations across the full pharmacokinetic profile, including the terminal elimination phase, which is critical for calculating AUC and Cmax parameters [2]. The documented precision (CV <7.8%) and accuracy (102.8–112.7%) fall well within the ±15% acceptance criteria (or ±20% at LLOQ) set forth in FDA guidance .

Clinical Pharmacokinetic Studies in Special Populations (e.g., Renal or Hepatic Impairment)

Studies investigating the altered pharmacokinetics of terazosin in patients with renal or hepatic impairment require robust analytical methods capable of accurately quantifying plasma concentrations over extended time courses. Terazosin-d8 provides the necessary correction for matrix effects that may vary significantly due to disease-related changes in plasma composition [1]. The demonstrated stability of terazosin in plasma for 140 days at -20°C, when corrected with Terazosin-d8, allows for the batch analysis of samples collected over multi-month enrollment periods, reducing inter-assay variability and ensuring longitudinal data comparability [2]. The method's high recovery (>98%) further ensures that concentrations measured in potentially lipemic or hemolyzed samples from compromised patients remain reliable .

Therapeutic Drug Monitoring (TDM) and Pharmacovigilance Studies

Although terazosin is not typically monitored via routine TDM, post-marketing surveillance studies and investigation of drug-drug interactions may necessitate accurate quantification of plasma concentrations. The use of Terazosin-d8 as an internal standard in these contexts ensures that any observed changes in terazosin levels are due to biological or pharmacological factors rather than analytical variability [1]. The method's proven stability in human plasma for 24 hours at benchtop and 48 hours in the autosampler tray [2] provides operational flexibility for clinical laboratories and contract research organizations (CROs) processing samples from multiple collection sites. Furthermore, the method's successful application to over 935 samples in a single bioequivalence study validates its suitability for large-scale TDM or pharmacovigilance initiatives.

Metabolite Identification and Quantitation in Drug Metabolism Studies

In vitro and in vivo metabolism studies aimed at identifying and quantifying terazosin metabolites benefit from the use of Terazosin-d8 as a tracer. While Terazosin-d8 itself is used primarily as an analytical internal standard, its deuterium label provides a unique mass signature that can be leveraged in high-resolution mass spectrometry (HRMS) experiments to differentiate drug-derived metabolites from endogenous compounds with similar elemental compositions [1]. The +8 Da mass shift is particularly advantageous when monitoring potential oxidative or conjugative metabolites, as it avoids overlap with the parent drug's isotopic envelope and reduces false-positive identification [2]. This application supports the generation of comprehensive metabolism data required for regulatory dossiers and drug interaction assessments .

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